N-(4-tert-butyl-3-cyano-1-methyl-1H-pyrrol-2-yl)acetamide
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Overview
Description
N-(4-tert-butyl-3-cyano-1-methyl-1H-pyrrol-2-yl)acetamide is an organic compound with the molecular formula C12H17N3O. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. This compound is notable for its unique structure, which includes a tert-butyl group, a cyano group, and an acetamide group attached to the pyrrole ring. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butyl-3-cyano-1-methyl-1H-pyrrol-2-yl)acetamide typically involves the reaction of 4-tert-butyl-3-cyano-1-methyl-1H-pyrrole with acetic anhydride. The reaction is carried out under reflux conditions, where the reactants are heated together in a suitable solvent, such as toluene or dichloromethane, for several hours. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butyl-3-cyano-1-methyl-1H-pyrrol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: N-(4-tert-butyl-3-amino-1-methyl-1H-pyrrol-2-yl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-tert-butyl-3-cyano-1-methyl-1H-pyrrol-2-yl)acetamide is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(4-tert-butyl-3-cyano-1-methyl-1H-pyrrol-2-yl)acetamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-(4-tert-butyl-3-cyano-1H-pyrrol-2-yl)acetamide: Lacks the methyl group on the pyrrole ring.
N-(4-tert-butyl-3-cyano-1-methyl-1H-pyrrol-2-yl)propionamide: Has a propionamide group instead of an acetamide group.
N-(4-tert-butyl-3-cyano-1-methyl-1H-pyrrol-2-yl)benzamide: Contains a benzamide group instead of an acetamide group.
Uniqueness
N-(4-tert-butyl-3-cyano-1-methyl-1H-pyrrol-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, while the cyano and acetamide groups provide sites for further chemical modification and interaction with biological targets.
Properties
IUPAC Name |
N-(4-tert-butyl-3-cyano-1-methylpyrrol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-8(16)14-11-9(6-13)10(7-15(11)5)12(2,3)4/h7H,1-5H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABCFNMWUZLDHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=CN1C)C(C)(C)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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